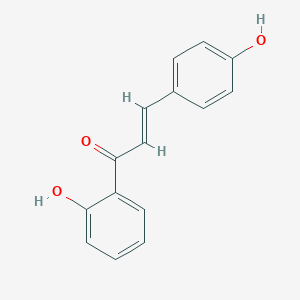

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPJTMCJNPRZGF-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Maybridge MSDS] | |

| Record name | 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13323-66-5 | |

| Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013323665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13323-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Synthesis of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry due to their extensive pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide provides an in-depth, scientifically grounded protocol for the synthesis of a specific dihydroxychalcone, 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one. We delve into the core chemical principles of the Claisen-Schmidt condensation, offer a detailed, step-by-step experimental methodology, and outline a robust framework for the purification and structural validation of the final product. This document is designed to equip researchers and drug development professionals with the necessary expertise to reliably synthesize and characterize this valuable compound for further investigation.

Introduction: The Significance of the Chalcone Scaffold

Chalcones are naturally occurring open-chain flavonoids that serve as crucial biosynthetic precursors to a wide variety of flavonoid compounds in plants.[3] Their core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, a motif responsible for their diverse biological activities.[1][4] The reactivity of this enone system allows for interactions with numerous biological targets, making chalcone derivatives highly attractive for drug discovery programs.[2][5]

The target molecule of this guide, this compound (also known as 2',4'-dihydroxychalcone), is a member of this important class. The presence of hydroxyl groups on both aromatic rings can significantly influence its biological profile, potentially enhancing properties like antioxidant activity and modulating its interaction with enzymatic targets.[5][6]

The most reliable and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This base-catalyzed reaction offers a straightforward and efficient pathway to construct the chalcone backbone from readily available substituted acetophenones and aromatic aldehydes.[7] This guide will focus exclusively on this method, elucidating the causality behind each experimental choice to ensure a reproducible and high-yielding synthesis.

Core Synthesis Principle: The Claisen-Schmidt Condensation Mechanism

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis that involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks α-hydrogens.[7] The synthesis of this compound proceeds via a base-catalyzed aldol condensation followed by a spontaneous dehydration step.

Causality of the Mechanism:

-

Enolate Formation: The reaction is initiated by a strong base (e.g., NaOH or KOH) abstracting an acidic α-proton from the methyl group of 2,4-dihydroxyacetophenone. This step is critical as it forms a resonance-stabilized enolate ion, a potent nucleophile.[1][8] The choice of a strong base is essential to generate a sufficient concentration of the enolate to drive the reaction forward.[7]

-

Nucleophilic Attack: The newly formed enolate anion attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. This carbon-carbon bond-forming step results in a tetrahedral alkoxide intermediate.[3]

-

Protonation: The alkoxide intermediate is protonated by a protic solvent (typically ethanol or water), yielding a β-hydroxy ketone, also known as an aldol adduct.[1]

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The base removes a now-acidic proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a double bond. This final step is thermodynamically driven by the formation of a highly stable, conjugated α,β-unsaturated ketone system, which is the target chalcone.[1]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.[9]

For a successful synthesis, the use of high-purity reagents is paramount.

| Reagent | Molecular Formula | MW ( g/mol ) | Molarity/Conc. | Role |

| 2,4-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | - | Ketone Reactant |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | - | Aldehyde Reactant |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95-100% | Solvent |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 60% (aq) | Catalyst |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | Neutralizing Agent |

| Methanol (MeOH) | CH₃OH | 32.04 | - | Recrystallization Solvent |

| Distilled Water (H₂O) | H₂O | 18.02 | - | Solvent/Washing |

-

Preparation of Reactants: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol of 2,4-dihydroxyacetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 mL of ethanol.[9] Stir the mixture at room temperature until all solids are fully dissolved.

-

Catalyst Addition: To the stirred ethanolic solution, slowly add 10 mL of a 60% aqueous sodium hydroxide solution.[9] This step is exothermic, and a distinct color change to a deep reddish-brown is typically observed, indicating the initiation of the condensation reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours.[9] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a benzene:ethyl acetate (9:1) solvent system.[10]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mass into a beaker and carefully acidify it to a pH of 1 using 1 M aqueous HCl.[9] This step neutralizes the excess base and precipitates the crude chalcone product.

-

Filtration and Washing: Filter the resulting solid precipitate using a Buchner funnel. Wash the solid thoroughly with distilled water until the filtrate is neutral to pH paper. This removes inorganic salts and other water-soluble impurities.

-

Drying and Purification: Dry the crude product in an oven at 50 °C.[9] The primary method for purification is recrystallization. Crystallize the dried solid from a methanol-water solvent system to obtain the pure (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one as a crystalline solid.[9]

Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The expected data for this compound are summarized below.

| Technique | Expected Results and Interpretation |

| Yield & M.P. | Yield: ~60%; Melting Point: ~190 °C.[9] A sharp melting point indicates high purity. |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (Broad O-H stretching), ~1630 (Conjugated C=O stretching), ~1605 (Aromatic and Alkenyl C=C stretching), ~1167 (C-O stretching).[9] These peaks confirm the presence of key functional groups. |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons, the two vinyl protons of the propenone bridge (typically appearing as doublets with a large coupling constant, J ≈ 15 Hz, confirming the E-isomer), and the hydroxyl protons.[9][11] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~191.5 (C=O), ~165.8-160.2 (Carbons attached to -OH), ~144.2-112.9 (Vinyl carbons), ~132.8-102.5 (Aromatic carbons).[9] This confirms the carbon skeleton. |

| Mass Spec. (MS) | Molecular Ion Peak (M⁺) at m/z = 256, consistent with the molecular formula C₁₅H₁₂O₃.[9] |

Discussion and Field Insights

-

Causality of Acidification: The addition of HCl is a critical work-up step. The chalcone product is soluble in the highly basic reaction medium due to the deprotonation of its phenolic hydroxyl groups. Acidification protonates these groups, rendering the molecule neutral and causing it to precipitate out of the aqueous solution.[9]

-

Control of Stereochemistry: The Claisen-Schmidt condensation almost exclusively yields the thermodynamically more stable (E)-isomer (trans) of the chalcone. This is due to the steric hindrance that would be present in the (Z)-isomer (cis), and is readily confirmed by the large coupling constant (~15 Hz) between the vinyl protons in the ¹H NMR spectrum.[11]

-

Purification Strategy: Recrystallization is an effective method for purifying the crude product. The choice of a methanol-water system is strategic; the compound is soluble in hot methanol but less soluble in cold methanol and insoluble in water. By dissolving the crude product in a minimum amount of hot methanol and then adding water until turbidity appears, a supersaturated solution is created from which pure crystals will form upon cooling.

Conclusion

This guide has detailed a robust and reliable protocol for the synthesis of this compound via the Claisen-Schmidt condensation. By understanding the underlying reaction mechanism and adhering to the outlined experimental and characterization procedures, researchers can confidently produce this versatile chalcone scaffold. The synthesis is efficient, utilizes common laboratory reagents, and yields a pure product suitable for further investigation in medicinal chemistry and drug development programs.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Conden.

- Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132.

- Salehi, B., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. MDPI.

- Wikipedia. (n.d.). Claisen condensation.

-

Sroka, Z., et al. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 24(23), 4377. Retrieved from [Link]

- Sroka, Z., et al. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. ResearchGate.

- Benchchem. (n.d.). Application Notes and Protocols for Claisen-Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.

- International Journal of Science and Research (IJSR). (n.d.). Green Synthesis and Characterization of Some Substituted Dihydroxychalcones.

- BYJU'S. (n.d.). Claisen Condensation Mechanism.

-

ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link]

- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.

-

National Institutes of Health. (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4'-Dihydroxychalcone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Dihydroxychalcone. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Dihydroxy-4-methoxychalcone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4-DIHYDROXY-DIHYDRO-CHALCONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. 46, 46-52.

- Der Pharma Chemica. (n.d.). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity.

-

ResearchGate. (2025). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3,4-Dihydroxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one. Retrieved from [Link]

-

PubMed Central. (2022). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Retrieved from [Link]

- Google Patents. (n.d.). Purification of 1,1,1-tris(4'-hydroxyphenyl)ethane.

-

PubMed. (1997). Purification and Characterization of 2-hydroxybiphenyl 3-monooxygenase, a Novel NADH-dependent, FAD-containing Aromatic Hydroxylase From Pseudomonas Azelaica HBP1. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 10. ijsr.net [ijsr.net]

- 11. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Claisen-Schmidt Condensation for 2',4'-Dihydroxychalcone Synthesis

Introduction: The Significance of Chalcones in Modern Drug Discovery

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This unique structural motif bestows upon them a wide array of biological activities, establishing chalcones as privileged scaffolds in the field of medicinal chemistry.[1][3] Their pharmacological potential is vast, with demonstrated anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][3] Specifically, 2',4'-dihydroxychalcone and its derivatives have garnered significant attention for their potential therapeutic applications, including antidepressant effects.[4][5]

The Claisen-Schmidt condensation stands as the most prevalent and dependable method for the synthesis of these vital compounds.[1][6] This base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde provides a direct and efficient route to the chalcone backbone.[1][6] This guide offers a comprehensive exploration of the Claisen-Schmidt condensation for the synthesis of 2',4'-dihydroxychalcone, delving into the reaction mechanism, optimized protocols, and characterization of the final product.

The Heart of the Synthesis: Unraveling the Claisen-Schmidt Condensation Mechanism

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, particularly for creating α,β-unsaturated ketones.[7] The reaction proceeds through a base-catalyzed aldol condensation followed by a dehydration step. The mechanism can be delineated as follows:

-

Enolate Formation: The reaction commences with the abstraction of an acidic α-proton from the ketone (in this case, 2,4-dihydroxyacetophenone) by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This deprotonation results in the formation of a resonance-stabilized enolate ion. The stability of this intermediate is crucial for the progression of the reaction.[1][8]

-

Nucleophilic Attack: The newly formed enolate ion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (4-hydroxybenzaldehyde). This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate.[1][9]

-

Protonation: The alkoxide intermediate is subsequently protonated by a proton source, typically the solvent (e.g., ethanol or water), to yield a β-hydroxy ketone, also known as an aldol addition product.[1]

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The base abstracts a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a double bond between the α and β carbons. This final step is driven by the formation of a highly conjugated and thermodynamically stable system, yielding the desired chalcone.[1][8]

Visualizing the Mechanism: A Step-by-Step Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2',4'-Dihydroxychalcone | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. praxilabs.com [praxilabs.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, a prominent member of the chalcone family, is a subject of intense scientific scrutiny due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1] The therapeutic potential of this and other chalcones is often linked to the reactivity of their α,β-unsaturated ketone core.[1] Accurate and comprehensive structural elucidation is paramount for understanding its bioactivity and for the development of new therapeutic agents. This guide provides a detailed exploration of the spectroscopic techniques essential for the unambiguous characterization of this chalcone, offering insights into the causal relationships between molecular structure and spectroscopic output.

Introduction: The Significance of Chalcones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are naturally occurring open-chain flavonoids that serve as precursors for other flavonoids and isoflavonoids in plants.[1][2] Their versatile biological activities have made them a focal point in medicinal chemistry.[3] The synthesis of chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone.[1][4] This guide focuses on the spectroscopic characterization of a specific derivative, this compound, providing a foundational understanding for researchers in drug discovery and development.

Synthesis via Claisen-Schmidt Condensation

A fundamental prerequisite to characterization is the synthesis of the target compound. The Claisen-Schmidt condensation provides a straightforward route to this compound.[1][5]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-hydroxyacetophenone and 1 equivalent of 4-hydroxybenzaldehyde in a suitable solvent such as ethanol.[1]

-

Catalyst Addition: Prepare a solution of a base catalyst, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), and add it to the reactant mixture.[6]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).[6]

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water and neutralize it with a dilute acid (e.g., HCl) to precipitate the product.[6]

-

Purification: Collect the precipitate by filtration, wash it with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.[1][6]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the complete and accurate structural elucidation of this compound. This involves UV-Vis, FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Chalcones typically exhibit two main absorption bands.[7]

-

Band I: Appears in the 220–270 nm range.

-

Band II: Appears in the 340–390 nm range and is generally more intense than Band I.[7]

These absorptions arise from π → π* and n → π* electronic transitions within the conjugated system of the chalcone.[2][7] The presence of hydroxyl groups can influence the position and intensity of these bands. For this compound, the extended conjugation and auxochromic hydroxyl groups are expected to result in absorption maxima within these characteristic ranges.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution (e.g., 1x10⁻⁴ M) of the synthesized chalcone in a suitable UV-grade solvent, such as ethanol or dimethylformamide (DMF).[2][8]

-

Instrument Calibration: Calibrate the UV-Vis spectrophotometer with the chosen solvent as a blank.

-

Spectrum Acquisition: Record the absorption spectrum over a wavelength range of 200-500 nm.

Caption: Experimental workflow for FT-IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Signals for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Singlet | 1H | 2'-OH (intramolecular H-bond with C=O) |

| ~10.0 | Singlet | 1H | 4-OH |

| ~7.9 | Doublet | 1H | β-H (olefinic) |

| ~7.6 | Doublet | 1H | α-H (olefinic) |

| ~6.8-7.8 | Multiplets | 8H | Aromatic Protons |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The large coupling constant (J ≈ 15 Hz) between the α and β olefinic protons is characteristic of a trans configuration. [9]The downfield shift of the 2'-OH proton is due to strong intramolecular hydrogen bonding with the carbonyl oxygen. [10]

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Signals for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (Ketone) |

| ~160-165 | C-OH (Phenolic) |

| ~114-145 | Aromatic and Olefinic Carbons |

Note: Specific assignments require more advanced 2D NMR techniques. The chemical shift of the carbonyl carbon is a key indicator of the chalcone structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified chalcone in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Caption: Experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. Electrospray ionization (ESI) is a common technique for analyzing chalcones.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): The mass spectrum should show a prominent peak corresponding to the protonated or deprotonated molecule. For C₁₅H₁₂O₃, the expected monoisotopic mass is 240.07864 Da. [11]* Fragmentation Pattern: Chalcones often exhibit characteristic fragmentation patterns, including the loss of CO, and cleavage of the A and B rings. [12][13] It is worth noting that in positive ion mode, chalcones can be prone to forming sodium adducts ([M+Na]⁺) and dimers, which can complicate the spectrum. [14]Analysis in negative ion mode (ESI-) is often more straightforward. [13]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the chalcone in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source.

-

Spectrum Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Tandem MS (MS/MS): To aid in structural confirmation, perform fragmentation of the molecular ion to observe characteristic daughter ions.

Caption: Experimental workflow for mass spectrometric analysis.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from all techniques. The presence of hydroxyl and carbonyl groups identified by FT-IR is corroborated by the corresponding signals in the ¹H and ¹³C NMR spectra. The molecular weight determined by mass spectrometry confirms the overall elemental composition, and the fragmentation pattern aligns with the proposed structure. The UV-Vis spectrum confirms the presence of the extended conjugated system that is characteristic of the chalcone backbone. Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its study for potential therapeutic applications. This guide has outlined the key spectroscopic techniques and provided a framework for their application and interpretation. By understanding the principles behind each technique and the expected spectroscopic data, researchers can confidently synthesize and characterize this and other related chalcones, paving the way for further investigation into their biological activities.

References

-

SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

-

YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones. Retrieved from [Link]

-

PMC - NIH. (n.d.). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, November 24). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Retrieved from [Link]

-

Ivanova, D. I., et al. (n.d.). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Retrieved from [Link]

-

World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). Retrieved from [Link]

-

International Journal of Research in Pharmacy and Allied Science. (n.d.). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of chalcones series (A,A'), dihydrochalcones series.... Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2012). Spectral Properties of Chalcones II. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). and Disubstitution on the Colorimetric Dynamic Covalent Switching Chalcone/Flavanone Scaffold. Retrieved from [Link]

-

PubMed Central - NIH. (2022, March 16). Characterization, molecular modeling and pharmacology of some 2´-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Retrieved from [Link]

-

MDPI. (n.d.). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0314570). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0245027). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H12O3). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpas.com [ijrpas.com]

- 9. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments | MDPI [mdpi.com]

- 10. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C15H12O3) [pubchemlite.lcsb.uni.lu]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2',4'-Dihydroxychalcone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2',4'-Dihydroxychalcone is a key member of the chalcone family, which are precursors to flavonoids and possess a wide range of biological activities.[1][2] Accurate and unambiguous structural confirmation is paramount in the fields of natural product chemistry, medicinal chemistry, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of such molecules in solution. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 2',4'-dihydroxychalcone. It is designed for researchers, scientists, and professionals, offering not just spectral data, but also the underlying principles and experimental logic required for confident structural assignment. We will detail the experimental protocol, interpret 1D and 2D NMR data, and demonstrate how a multi-dimensional approach creates a self-validating system for structural verification.

Introduction: The Significance of Chalcones and Structural Analysis

Chalcones are α,β-unsaturated ketones that consist of two aromatic rings (designated A and B) linked by a three-carbon bridge. They are of significant scientific interest due to their role as biosynthetic intermediates for flavonoids and their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2]

The precise arrangement of substituents on the aromatic rings dictates the molecule's biological function. Therefore, unequivocal characterization is a critical first step in any study. 2',4'-dihydroxychalcone, with its specific hydroxylation pattern on the A-ring, serves as an excellent model for demonstrating the power of NMR spectroscopy. This guide explains the causality behind peak assignments, leveraging a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to build a complete and validated structural picture.

Molecular Structure and Numbering Convention

A standardized numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the accepted convention for 2',4'-dihydroxychalcone. The A-ring is associated with the carbonyl group, and its positions are marked with a prime ('), while the B-ring originates from the benzaldehyde precursor.

Caption: Structure and numbering of 2',4'-dihydroxychalcone.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is the foundation of reliable spectral data. The choices made during sample preparation and data acquisition directly impact the quality and interpretability of the results.

Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of high-purity 2',4'-dihydroxychalcone.

-

Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is an excellent choice for this molecule. It readily dissolves the polar chalcone and, importantly, its hydrogen-bond accepting nature slows down the chemical exchange of the phenolic hydroxyl protons (-OH). This often allows the -OH signals to be observed as sharp singlets, which might otherwise be broad or unobservable in solvents like chloroform-d (CDCl₃).[3]

-

-

Homogenization: Vortex the sample for 30-60 seconds until the solid is completely dissolved, ensuring a homogenous solution for accurate shimming.

NMR Data Acquisition Workflow

The following sequence of experiments provides a comprehensive dataset for full structural elucidation.

Caption: Recommended workflow for complete NMR analysis.

Spectral Data and Interpretation

The following data represents typical values obtained on a 400 MHz spectrometer using DMSO-d₆ as the solvent.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of unique protons, their chemical environment, and their connectivity to neighboring protons.

Table 1: ¹H NMR Data for 2',4'-dihydroxychalcone (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 12.85 | s | - | 2'-OH |

| 10.10 | s | - | 4'-OH |

| 8.15 | d | 8.8 | H-6' |

| 7.82 | d | 15.6 | H-β |

| 7.75 | d | 15.6 | H-α |

| 7.68 | m | - | H-2, H-6 |

| 7.42 | m | - | H-3, H-4, H-5 |

| 6.45 | dd | 8.8, 2.4 | H-5' |

| 6.38 | d | 2.4 | H-3' |

In-depth Interpretation:

-

Phenolic Protons (12.85 and 10.10 ppm): The signal at 12.85 ppm is significantly downfield due to strong intramolecular hydrogen bonding between the 2'-OH group and the carbonyl oxygen.[4] The 4'-OH appears further upfield at 10.10 ppm. Their appearance as sharp singlets is characteristic of analysis in DMSO.

-

Vinylic Protons (7.82 and 7.75 ppm): The two doublets at 7.82 (H-β) and 7.75 (H-α) are characteristic of the chalcone backbone. The large coupling constant (J = 15.6 Hz) is diagnostic of a trans (E) configuration across the double bond.[4] H-β is typically downfield of H-α due to deshielding from the B-ring.

-

A-Ring Protons (8.15, 6.45, 6.38 ppm): These protons form a distinct AMX spin system.

-

H-6' (8.15 ppm) is a doublet and is the most downfield aromatic proton due to its ortho position to the deshielding carbonyl group.

-

H-5' (6.45 ppm) appears as a doublet of doublets, coupled to both H-6' (ortho coupling, J ≈ 8.8 Hz) and H-3' (meta coupling, J ≈ 2.4 Hz).

-

H-3' (6.38 ppm) is a doublet, showing only the small meta coupling to H-5'.

-

-

B-Ring Protons (7.68 and 7.42 ppm): The unsubstituted B-ring gives rise to two multiplets. The two protons ortho to the enone system (H-2, H-6) are deshielded and appear around 7.68 ppm, while the remaining meta and para protons (H-3, H-4, H-5) are found in a cluster around 7.42 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Table 2: ¹³C NMR Data for 2',4'-dihydroxychalcone (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 191.8 | C=O |

| 164.9 | C-4' |

| 162.5 | C-2' |

| 143.1 | C-β |

| 134.7 | C-1 |

| 132.6 | C-6' |

| 130.2 | C-4 |

| 128.9 | C-2, C-6 |

| 128.5 | C-3, C-5 |

| 122.1 | C-α |

| 113.8 | C-1' |

| 108.2 | C-5' |

| 102.8 | C-3' |

In-depth Interpretation:

-

Carbonyl Carbon (191.8 ppm): The ketone carbon signal is characteristically found in the far downfield region of the spectrum.[4]

-

Hydroxylated Carbons (164.9 and 162.5 ppm): The C-4' and C-2' carbons, being directly attached to electron-donating hydroxyl groups, are significantly shielded and appear at very high field for aromatic carbons.

-

Vinylic Carbons (143.1 and 122.1 ppm): C-β is more deshielded than C-α, consistent with the polarization of the α,β-unsaturated system.

-

Aromatic Carbons: The remaining aromatic carbons appear in the typical range of 102-135 ppm. The assignments can be definitively confirmed using 2D NMR.

The Self-Validating System: 2D NMR Correlation

While 1D NMR provides the initial assignments, 2D NMR experiments are essential for creating a self-validating system where connectivity is proven, not just inferred. This approach is the cornerstone of modern structural integrity.

COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

-

Key Correlation: A strong cross-peak between H-α (7.75 ppm) and H-β (7.82 ppm) unequivocally confirms their direct coupling and the integrity of the enone bridge.

-

A-Ring Validation: Correlations will be observed between H-6' and H-5', and between H-5' and H-3', confirming the AMX spin system.

HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates each proton directly to the carbon atom to which it is attached.

-

Unambiguous Assignment: The HSQC spectrum directly links every proton signal in Table 1 to a carbon signal in Table 2. For example, it will show a cross-peak between the proton at 8.15 ppm and the carbon at 132.6 ppm, definitively assigning both as H-6' and C-6', respectively.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for elucidating the complete carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the molecular skeleton.

-

Connecting the A-Ring to the Carbonyl: A crucial correlation is observed from H-6' (8.15 ppm) to the carbonyl carbon (191.8 ppm). This three-bond correlation (³J) proves the proximity of the A-ring to the ketone.

-

Connecting the Enone Bridge: H-α (7.75 ppm) shows a three-bond correlation to the carbonyl carbon (191.8 ppm), while H-β (7.82 ppm) shows a three-bond correlation to the B-ring carbons C-2 and C-6 (128.9 ppm). These correlations piece together the entire molecule, validating the connection of all three major fragments.

-

Assigning Quaternary Carbons: Protons on the A-ring, like H-5', will show correlations to the quaternary carbons C-1', C-2', and C-4', allowing for their unambiguous assignment.

Conclusion

The comprehensive NMR analysis of 2',4'-dihydroxychalcone demonstrates a robust, multi-faceted approach to structural elucidation. By systematically interpreting ¹H and ¹³C spectra and using 2D correlation experiments like COSY, HSQC, and particularly HMBC, a self-validating dataset is created. The key diagnostic features include the intramolecularly hydrogen-bonded 2'-OH proton signal, the large trans coupling constant of the vinylic protons, and the characteristic chemical shifts of the A-ring protons and carbons. This guide provides the necessary data and, more importantly, the strategic framework for researchers to confidently identify and characterize 2',4'-dihydroxychalcone and related compounds in their work.

References

-

PubChem. (n.d.). 2',4'-Dihydroxychalcone. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Retrieved from [Link]

-

Hwang, D., Hyun, J., Jo, G., Koh, D., & Lim, Y. (2011). Synthesis and Complete Assignment of NMR Data of 20 Chalcones. Magnetic Resonance in Chemistry, 49(1), 41-45. Retrieved from [Link]

-

DePaoli, D. S., et al. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education, 98(7), 2456–2461. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Synthesis of chalcone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4'-Dihydroxychalcone. Wiley-VCH GmbH. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4-DIHYDROXY-DIHYDRO-CHALCONE. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 488-500. Retrieved from [Link]

-

Parsania, P. H., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. Retrieved from [Link]

-

NP-MRD. (2022). Showing NP-Card for 2',4'-Dihydroxychalcone (NP0054629). Retrieved from [Link]

-

ResearchGate. (2013). H-1 and C-13 NMR spectral assignments of 2'-hydroxychalcones. Retrieved from [Link]

-

YouTube. (2014). Chalcone 1H NMR Assignment. Retrieved from [Link]

-

Dürüst, Y., & Dürüst, N. (2007). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 32(2), 85-94. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of the compound, 2ꞌ-hydroxy-4-(N, N-Dimethylamino)chalcone (6). Retrieved from [Link]

-

Pereira Guaringue, R., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 17, 241-246. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,2',4'-Tetrahydroxychalcone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data ( in ppm) of 2-hydroxychalcone ligands. Retrieved from [Link]

-

Wang, Y., et al. (2013). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. Drug Research, 63(1), 46-51. Retrieved from [Link]

Sources

Mechanism of action of 2',4'-dihydroxychalcone

An In-Depth Technical Guide to the Mechanism of Action of 2',4'-Dihydroxychalcone

Foreword

Chalcones, characterized by their open-chain flavonoid structure, represent a class of bioactive compounds with significant therapeutic potential.[1] Their versatile pharmacological profile, which includes anti-inflammatory, anticancer, and antioxidant activities, is largely dictated by the substitution patterns on their two aromatic rings.[1][2] This guide focuses on a particularly promising derivative, 2',4'-dihydroxychalcone. While direct research on this specific molecule is still emerging, its structural similarity to other well-studied chalcones allows for a predictive framework of its biological activities. This document synthesizes current knowledge, outlines core mechanisms of action, and provides robust experimental protocols for researchers and drug development professionals to explore its potential.

Core Mechanisms of Action: A Multi-Target Profile

2',4'-Dihydroxychalcone and its close analogs exhibit a polypharmacological profile, engaging multiple cellular targets and pathways. This multi-pronged approach is a hallmark of its potential therapeutic efficacy.

Anti-inflammatory Activity: Modulation of Key Signaling Cascades

Chronic inflammation is a key pathological driver in numerous diseases.[3] Chalcones are potent anti-inflammatory agents that primarily act by inhibiting key mediators of the inflammatory response.[4] The anti-inflammatory effects of dihydroxychalcone derivatives are attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][5]

Mechanism:

-

Inhibition of Pro-inflammatory Mediators: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce signaling molecules such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[3][6] Dihydroxychalcone derivatives have been shown to significantly suppress the production of these mediators in a dose-dependent manner.[5][6]

-

Suppression of NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Dihydroxychalcones can prevent the activation of IκB kinase (IKK), which in turn inhibits the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.[5][7] This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.[3]

-

Repression of p38 MAPK Pathway: The MAPK signaling family also plays a crucial role in inflammation. Evidence suggests that dihydroxychalcones can markedly repress the phosphorylation of p38 MAPK, another key pathway in the inflammatory response.[5]

Anticancer Activity: A Dual Strategy of Apoptosis and Autophagy

Chalcones are recognized for their potent anticancer properties, including the ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and suppress tumor angiogenesis.[8] Derivatives of 2',4'-dihydroxychalcone have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[8][9]

Mechanism:

-

Induction of Apoptosis: The pro-apoptotic activity of dihydroxychalcones is a key component of their anticancer effect. This is often achieved through the intrinsic mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the downregulation of anti-apoptotic proteins like Bcl-2.[10] This leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which orchestrate the dismantling of the cell.[9][10]

-

Autophagy Induction: Some chalcone derivatives can induce autophagy, a cellular process of self-digestion. While autophagy can be a survival mechanism, in some cancer cells, it can lead to autophagic cell death.[10]

-

Generation of Reactive Oxygen Species (ROS): Many chalcones exert their cytotoxic effects by increasing intracellular levels of ROS.[9] Elevated ROS can induce oxidative stress, damage cellular components, and trigger apoptotic pathways.[7][9]

Table 1: Cytotoxic Activity of Dihydroxychalcone Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2',4'-Dihydroxy-3-methoxychalcone | HeLa (Cervical) | 12.80 µg/mL | [11] |

| 2',4'-Dihydroxy-3-methoxychalcone | WiDr (Colon) | 19.57 µg/mL | [11] |

| 2',4'-Dihydroxy-3-methoxychalcone | T47D (Breast) | 20.73 µg/mL | [11] |

| Oxyalkylated 2',4'-dihydroxychalcone (Compound 18) | MCF-7 (Breast) | 8.4-34.3 µM | [8][9] |

| Oxyalkylated 2',4'-dihydroxychalcone (Compound 18) | PC-3 (Prostate) | 9.3-29.4 µM | [8][9] |

| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone | MDA-MB-231 (Breast) | Not specified, induces apoptosis |[10] |

Antioxidant Activity

The antioxidant properties of chalcones contribute significantly to their overall therapeutic profile, including their anti-inflammatory effects.[4] They act as free radical scavengers, neutralizing harmful reactive oxygen species.[2] The presence of hydroxyl groups on the aromatic rings is crucial for this activity.[12]

Mechanism: The primary mechanism is direct radical scavenging. The hydroxyl groups on the chalcone structure can donate a hydrogen atom to a free radical (like DPPH or ABTS), stabilizing the radical and terminating the damaging chain reaction.[13][14]

Broad-Spectrum Enzyme Inhibition

2',4'-Dihydroxychalcone and its analogs have been identified as inhibitors of several key enzymes implicated in various diseases.

-

Digestive Enzymes: A related compound, 2,4,4'-trihydroxychalcone, has been shown to inhibit sucrase, α-amylase, and lipase, suggesting potential applications in managing obesity and type 2 diabetes.[15]

-

Polyphenol Oxidase (PPO): Certain synthetic chalcones are effective inhibitors of PPO, an enzyme involved in enzymatic browning in fruits and vegetables.[14]

-

Glycerol-3-phosphate dehydrogenase (G3PDH): This enzyme from Leishmania species is a potential drug target, and 2',4'-dihydroxychalcone has been identified as a potential inhibitor, highlighting its antiprotozoal capabilities.[16]

Antimicrobial and Antiprotozoal Effects

Beyond its effects on mammalian cells, 2',4'-dihydroxychalcone displays activity against a range of pathogens.

-

Antibacterial: It exhibits synergistic effects with antibiotics like nalidixic acid against E. coli by increasing membrane permeability.[17]

-

Antifungal: The compound inhibits the calcineurin signaling pathway in Aspergillus fumigatus, which is essential for its growth.[18]

-

Antileishmanial: As mentioned, it targets the G3PDH enzyme in Leishmania amazonensis, demonstrating its potential as an antileishmanial agent.[16][19]

Experimental Protocols: A Guide to In Vitro Validation

The following protocols are foundational for screening and characterizing the bioactivities of 2',4'-dihydroxychalcone. They are designed as self-validating systems, incorporating appropriate controls for robust and reproducible data.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay quantifies the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is measured indirectly by quantifying nitrite, a stable breakdown product of NO, using the Griess reagent.[3]

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 2',4'-dihydroxychalcone (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NAME).

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.

-

Nitrite Quantification:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. A standard curve using sodium nitrite should be generated to determine the absolute nitrite concentration.

DPPH Radical Scavenging Assay

Principle: This assay measures the free radical scavenging capacity of a compound. 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, leading to a decrease in absorbance.[14][20]

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of 2',4'-dihydroxychalcone in methanol or DMSO.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include a positive control (e.g., Ascorbic Acid or Glutathione) and a blank (methanol/DMSO).[14]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm.

-

Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay is used to assess cell viability. The mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[21]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of 2',4'-dihydroxychalcone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[21]

Conclusion and Future Directions

2',4'-Dihydroxychalcone emerges as a compelling scaffold for drug discovery, demonstrating a multifaceted mechanism of action that spans anti-inflammatory, anticancer, antioxidant, and antimicrobial activities. Its ability to modulate critical signaling pathways like NF-κB and induce apoptosis in cancer cells underscores its therapeutic potential.

Future research should focus on:

-

In Vivo Efficacy: Validating the observed in vitro effects in relevant animal models of inflammation and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for specific targets.

-

Target Deconvolution: Employing advanced techniques like proteomics and chemical probes to definitively identify its direct molecular binding partners.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-likeness.

By systematically exploring these avenues, the full therapeutic potential of 2',4'-dihydroxychalcone can be unlocked, paving the way for the development of novel treatments for a range of human diseases.

References

- Benchchem.

- Mendez-Callejas, G., et al. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. NIH.

- Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And. AIP Publishing.

- Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines. PubMed.

- 2',4-dihydroxychalcone. MySkinRecipes.

- Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect.

- ANTIOXIDANT ACTIVITY AND INHIBITORY EFFECT OF 2,4,4'-TRIHYDROXYCHALCONE ON DIGESTIVE ENZYMES RELATED TO OBESITY. Slovenian Veterinary Research.

- Dihydroxylchalcone (2',4'-DHC). MedChemExpress.

- 2,4-Dihydroxy-3-methoxychalcone. Benchchem.

- The 2',4'-dihydroxychalcone could be explored to develop new inhibitors against the glycerol-3-phosphate dehydrogenase

- In-vitro evaluation of selected chalcones for antioxidant activity. Taylor & Francis.

- Ultrasound Assisted Synthesis and Cytotoxicity Evaluation of known 2',4'-dihydroxychalcone derivatives against cancer Cell Lines.

- 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages.

- Synthesis and anti-inflammatory effect of chalcones and rel

- Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents.

- In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIV

- Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflamm

- Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central.

- Application Notes and Protocols for Studying Enzyme Inhibition with 4'-Hydroxy-2,4-dimethoxychalcone. Benchchem.

- Exploring the Mechanism of 2'-Hydroxychalcone Improving Inflamm

- Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First System

- Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflamm

- 2′-Hydroxychalcone. MedChemExpress.

- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. MDPI.

- Predicted Biological Activities of 2,2',4-Trihydroxy-5'-methylchalcone: A Technical Whitepaper. Benchchem.

- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. NIH.

- Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. PubMed.

- Synthetic process for 2',4'-dihydroxychalcone (2',4'-DHC).

- Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Bot Verification [slovetres.si]

- 16. The 2',4'-dihydroxychalcone could be explored to develop new inhibitors against the glycerol-3-phosphate dehydrogenase from Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. Bot Verification [rasayanjournal.co.in]

- 21. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

An In-Depth Technical Guide to the Biological Activities of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

Abstract

This compound, a prominent member of the chalcone family, stands as a molecule of significant interest in medicinal chemistry. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2][3] Found naturally in a variety of edible plants, fruits, and vegetables, these compounds have garnered attention for their broad spectrum of pharmacological properties.[1][4] The reactive α,β-unsaturated keto-ethylenic moiety is considered crucial for many of their biological effects.[2][5] This technical guide provides a comprehensive overview of the synthesis, key biological activities, and underlying mechanisms of this compound (also known as 2',4'-dihydroxychalcone), offering valuable insights for researchers and professionals in drug discovery and development.

Synthesis and Chemical Profile

Chalcones are typically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate aryl ketone and an aromatic aldehyde.[1][4] For this compound, the synthesis involves the condensation of 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde.[6] This straightforward and efficient synthesis allows for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.

The core structure, featuring two hydroxyl-substituted phenyl rings, contributes significantly to its biological profile, particularly its antioxidant and metal-chelating properties. The α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which is a key aspect of its mechanism of action.

Caption: General synthesis of the target chalcone via Claisen-Schmidt condensation.

Key Biological Activities and Mechanisms of Action

This chalcone derivative exhibits a diverse range of pharmacological effects, positioning it as a promising scaffold for therapeutic agent development.[2][7]

Anti-inflammatory Activity

Chalcones are well-documented anti-inflammatory agents.[3] Their mechanisms often involve the inhibition of key inflammatory mediators.[8] Derivatives of this compound can suppress the expression of pro-inflammatory molecules by targeting upstream signaling pathways.

A primary mechanism involves the modulation of cellular signaling cascades such as the Akt pathway and the reduction of reactive oxygen species (ROS).[9][10] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can induce the production of ROS and activate signaling proteins like Akt.[9] This leads to the activation of transcription factors, including activator protein-1 (AP-1), which in turn promotes the expression of inflammatory chemokines like monocyte chemoattractant protein-1 (MCP-1).[9][10] Chalcone derivatives have been shown to inhibit LPS-induced Akt phosphorylation and decrease ROS production, thereby preventing AP-1 activation and suppressing MCP-1 gene expression.[9][10] This targeted intervention disrupts the recruitment of immune cells to sites of inflammation, mitigating the inflammatory response.[9]

Caption: Chalcone inhibits LPS-induced inflammatory signaling pathway.[9][10]

Anticancer Activity

Chalcones are recognized for their potent anticancer properties, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[1][11] These mechanisms include disrupting the cell cycle, inducing apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels that feed tumors), and modulating various cancer-related signaling pathways.[1]

The cytotoxic effects of chalcones have been demonstrated across a range of human tumor cell lines.[8] For instance, certain derivatives have been shown to induce apoptosis through the mitochondrial pathway.[8] While specific IC₅₀ values for this compound are not detailed in the provided literature, related chalcones have shown significant dose-dependent cytotoxic effects against ovarian, breast, and prostate cancer cell lines.[12] The anticancer potential is often linked to the substitution pattern on the aromatic rings, with hydroxyl groups playing a key role.

Table 1: Cytotoxic Activity of Representative Chalcone Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| Panduratin A (PA) | MCF-7 (Breast) | 11.5 | 48 | [11] |

| Panduratin A (PA) | T47D (Breast) | 14.5 | 48 | [11] |

| Naphthalene Chalcone (d1) | HeLa (Cervical) | 5.58 - 11.13 | Not Specified | [13] |

| Benzofuran Chalcone | HCT-116 (Colon) | 1.71 | 48 | [14] |

| Benzofuran Chalcone | HT-29 (Colon) | 7.76 | 48 | [14] |

Note: This table presents data for structurally related chalcones to illustrate the general potency of this compound class.

Antioxidant Activity

The phenolic hydroxyl groups in this compound are critical for its antioxidant activity.[15] These groups can donate a hydrogen atom to neutralize free radicals, thereby interrupting the oxidative chain reactions that lead to cellular damage.[8][15] Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract them, is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[15] By scavenging free radicals and reducing oxidative stress, this chalcone can protect tissues from damage and contribute to its anti-inflammatory and chemopreventive effects.[8][16]

Antimicrobial Activity

Chalcones possess a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi.[1][2][5] The presence of the α,β-unsaturated carbonyl system is a key structural feature for this activity.[2] 2',4'-Dihydroxychalcone has demonstrated notable antifungal properties, inhibiting the growth of pathogenic fungi like Aspergillus fumigatus.[17] Its mode of action can involve the inhibition of crucial cellular pathways, such as the calcineurin signaling pathway, which is necessary for proper hyphal growth in fungi.[17]

Furthermore, it exhibits synergistic antibacterial effects when combined with conventional antibiotics. For example, it has been shown to enhance the activity of nalidixic acid against E. coli by increasing bacterial membrane permeability.[18]

Table 2: Antimicrobial Activity of 2',4'-Dihydroxychalcone and Related Compounds

| Compound | Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | Radial Growth Inhibition | 20% at 8 µg/mL | [17] |

| 2',4'-Dihydroxychalcone | Plant Pathogenic Fungi | Spore Germination Inhibition | 105 µg/mL | [19] |

| 2',4'-Dihydroxychalcone | E. coli | Synergistic Effect | Reduces membrane permeability (with nalidixic acid) | [18] |

| Thiazole-Coumarin Hybrid | P. aeruginosa | MIC | 15.62–31.25 µg/mL | [20] |

| Thiazole-Coumarin Hybrid | S. aureus | MIC | 62.5–125 µg/mL | [20] |

| Thiazole-Coumarin Hybrid | C. albicans | MIC | 7.81-15.62 µg/mL | [20] |

Note: MIC (Minimum Inhibitory Concentration). Data for related compounds are included to show broader context.

Experimental Protocols for Activity Validation

To enable researchers to validate the biological activities discussed, this section provides standardized, step-by-step protocols for key in vitro assays.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chalcone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the chalcone in methanol or ethanol. Prepare a ~60 µM solution of DPPH in the same solvent.

-

Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the chalcone solution. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the chalcone. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a versatile and biologically active molecule with significant therapeutic potential. Its well-established anti-inflammatory, anticancer, antioxidant, and antimicrobial properties make it a compelling lead structure for drug development. The ease of its synthesis allows for extensive structural modifications to optimize potency and selectivity for specific biological targets.

Future research should focus on comprehensive in vivo studies to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. Elucidating the precise molecular targets through techniques like proteomics and molecular docking will further refine our understanding of its mechanisms of action. The development of advanced drug delivery systems, such as nanoformulations, could enhance its bioavailability and therapeutic efficacy. Continued exploration of this chalcone scaffold and its derivatives holds great promise for the discovery of novel treatments for a wide range of human diseases.

References

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXfiu7wuqro5_4kZLnCrDpoEuiRrLYOLS0eaVGADZ6xDK1WbOJDB4gESmsZLPLX8F_Ga98vVaV-CSRXpyHl_AmfgDbjuXrf0ij--D5ZXbg75NdGDntWDium1Uwcuozi2thawZ5BMAwMScXtHI=]

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXp1oP0i1H-sSfTZALgH-ClZqCyxrdXtAIpLYZAnAn1E_8iCQ6NGCMi_MT-UXeczakcgGJ-JL_RNlrvjWXs7ysr_oEvqqR21XeC-Pl5QXqslmfU0bnbKglhXMJm_N1g77YlakG82N4D86sfkY=]

- A Comprehensive Review on Synthesis and Biological Activity of Chalcone - International Journal of Pharmacy & Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqYgzrWXfSdSwSPUyo1Qlx-0_AZDGoxRzRH2njHopLQnYHsUtBlV_EHB697rplS5oIt52S5rOEeKs_rxTFmILlbSdNNPRVHJm-r0O3IalQNFQE6iy5fHeV7_Ef9jvASvfjxeJZqBBOYQGPRz6LCR8BhzprCNEhDyI5LvOxq83WaY5T1cyw6PW_KTUIknPIfv0=]